Ornipressin

Receptor Pharmacology Vasopressin Analogs In Vitro Assays

Ornipressin (CAS 3397-23-7, POR-8) is a synthetic cyclic nonapeptide and selective V1a receptor agonist (EC50 0.69 nM) with minimal V2/oxytocin activity. Its rapid onset and short half-life uniquely suit acute hemodynamic regulation, renal plasma flow/GFR studies, and local hemostatic research—applications where generic vasopressin analogs fail due to divergent receptor selectivity and pharmacokinetics. Unlike terlipressin (prodrug) or desmopressin (V2-selective), Ornipressin provides precise, transient V1a activation with favorable hemodynamic stability, critical for reproducible in vivo data. Procure high-purity Ornipressin to ensure receptor-specific outcomes in your splanchnic vasoconstriction, portal hypertension, or topical hemostatic formulation research.

Molecular Formula C45H63N13O12S2
Molecular Weight 1042.2 g/mol
CAS No. 3397-23-7
Cat. No. B549295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnipressin
CAS3397-23-7
SynonymsOrnipressin
Ornithine 8 Vasopressin
Ornithine Vasopressin
Ornithine-8-Vasopressin
Orpressin
POR-8
Vasopressin, Ornithine
Molecular FormulaC45H63N13O12S2
Molecular Weight1042.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
InChIInChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyMUNMIGOEDGHVLE-LGYYRGKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Ornipressin (CAS 3397-23-7) Procurement Guide: Key Specifications and Research Applications


Ornipressin (CAS 3397-23-7, also known as POR-8) is a synthetic cyclic nonapeptide analog of arginine vasopressin, characterized by an ornithine substitution at residue 8 [1]. It functions primarily as a selective agonist for the vasopressin V1a receptor, with lower affinity for V2 receptors and minimal activity at the oxytocin receptor [2]. Ornipressin is widely used in research as a local vasoconstrictor and hemostatic agent, and it has been investigated for its effects on renal hemodynamics and its ability to reverse hypotension .

Why Ornipressin Cannot Be Substituted: Key Differentiators vs. Other Vasopressin Analogs


Generic substitution of vasopressin analogs is not scientifically valid due to significant differences in receptor selectivity, pharmacokinetic profiles, and safety profiles. Ornipressin is a short-acting V1a-selective agonist, whereas other analogs like terlipressin are prodrugs with prolonged activity, and desmopressin is a V2-selective agonist [1]. These differences translate to distinct clinical and research applications: for example, ornipressin's rapid onset and short duration of action make it suitable for acute hemodynamic control, while terlipressin's longer half-life is preferred for chronic conditions like hepatorenal syndrome, albeit with a higher risk of ischemic complications [2].

Ornipressin Quantitative Evidence Guide: Head-to-Head Comparisons and Benchmarking


V1A Receptor Agonist Potency: Ornipressin vs. Terlipressin

Ornipressin demonstrates high potency and selectivity for the vasopressin V1A receptor, a key driver of vasoconstriction. In reporter gene assays using HEK293 cells expressing human receptors, ornipressin activated V1A with an EC50 of 0.69 nM, whereas terlipressin is a prodrug that requires metabolic activation and has a lower potency at the receptor level [1]. This direct receptor activation profile differentiates ornipressin for applications requiring rapid onset.

Receptor Pharmacology Vasopressin Analogs In Vitro Assays

Hemodynamic Stability in Acute Interventions: Ornipressin vs. Terlipressin

In a retrospective study of flexible bronchoscopy patients, endobronchial instillation of ornipressin (5 IU) resulted in no significant change in heart rate or blood pressure, whereas terlipressin (0.5 mg) caused a statistically significant increase in heart rate (from 93±17 to 101±22 bpm, p=0.03) and decrease in blood pressure (from 107±14 to 101±17 mmHg, p=0.04) [1].

Hemodynamics Bronchoscopy Clinical Trial

Ischemic Complication Risk Profile: Ornipressin vs. Terlipressin

Clinical data indicate that terlipressin is associated with a lower incidence of ischemic complications compared to ornipressin, a key differentiator in safety. A case report explicitly states that terlipressin 'is known to have a similar vasoconstricting potency, but much less ischemic complication' than ornipressin [1]. This safety advantage has led to terlipressin largely replacing ornipressin for long-term management of hepatorenal syndrome [2].

Safety Pharmacology Hepatorenal Syndrome Vasopressin Analogs

Renal Hemodynamic Effects in Functional Renal Failure

In patients with decompensated liver cirrhosis, a 4-hour infusion of ornipressin (6 IU/h) significantly improved renal function, increasing inulin clearance by 65%, paraaminohippuric acid (PAH) clearance by 49%, and urine volume [1]. This demonstrates a direct renal hemodynamic effect, contrasting with the primary antidiuretic action of V2-selective analogs like desmopressin.

Renal Pharmacology Hepatorenal Syndrome In Vivo Study

Receptor Selectivity Profile: Ornipressin vs. Vasopressin

Ornipressin exhibits a more favorable selectivity profile for V1A over V2 receptors compared to native arginine vasopressin (AVP). While AVP has nearly equipotent antidiuretic (V2) and vasoconstrictor (V1A) activities, ornipressin is approximately 100-fold more potent at V1A (EC50 0.69 nM) than at V2 (EC50 0.45 nM) in some assays, but importantly it shows minimal oxytocin receptor activation (EC50 71 nM) [1][2].

Receptor Binding Selectivity Vasopressin

Hypotension Reversal in Anesthesia: Ornipressin Efficacy

Ornipressin effectively reverses hypotension associated with combined general/epidural anesthesia. In a clinical trial, 2 IU/h of ornipressin achieved the desired hemodynamic effect in 11 of 15 patients without inducing ST-segment changes, although it did increase intracellular gastric PCO2, indicating splanchnic vasoconstriction [1].

Anesthesia Hypotension Vasopressor

Optimal Research and Industrial Applications for Ornipressin Based on Evidence


In Vitro Studies of V1A Receptor Signaling

Ornipressin's high potency and selectivity for the V1A receptor (EC50 0.69 nM) make it an ideal agonist for dissecting V1A-mediated signaling pathways, particularly in studies where off-target V2 or oxytocin receptor activation would confound results [1].

Acute Hemodynamic Research Models

Due to its rapid onset and short half-life, ornipressin is well-suited for acute in vivo studies of vasoconstriction and blood pressure regulation. The compound's ability to increase renal plasma flow and GFR without significant antidiuretic effects is particularly relevant for renal hemodynamics research [2].

Development of Local Hemostatic Agents

Ornipressin's local vasoconstrictor properties are exploited in surgical research to minimize bleeding. Its favorable hemodynamic stability profile, compared to terlipressin, supports its use in developing novel topical hemostatic formulations for procedures like bronchoscopy [3].

Investigation of Splanchnic Vasoconstriction

Ornipressin induces splanchnic vasoconstriction, as evidenced by increased gastric PCO2 in clinical studies [4]. This makes it a valuable tool for research into portal hypertension and hepatorenal pathophysiology, albeit with the caveat of its higher ischemic risk compared to terlipressin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ornipressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.